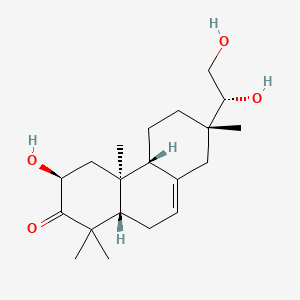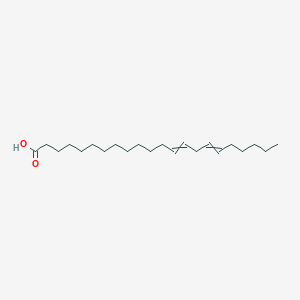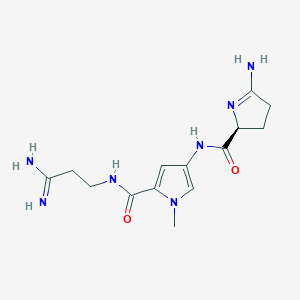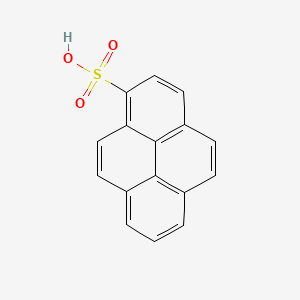
Ácido 1-pirensulfónico
Descripción general
Descripción
1-Pyrenesulfonic acid (1-PSA) is a versatile chemical compound which has a wide range of applications in research and industry. It is a polyanionic sulfonated aromatic compound with a molecular weight of 566.7 g/mol. 1-PSA is used as a reagent in organic chemistry, a catalyst in polymerization reactions, and a pharmaceutical intermediate. It also exhibits interesting biological properties and has been studied extensively for its potential applications in medicine and biotechnology.
Aplicaciones Científicas De Investigación
Detección Fluorescente de Iones Metálicos
El ácido 1-pirensulfónico se ha utilizado como un sensor fluorescente para la detección de iones metálicos, en particular Fe3+. Su alta eficiencia cuántica de fluorescencia lo convierte en un excelente candidato para aplicaciones de detección. La capacidad del compuesto para detectar Fe3+ en soluciones acuosas con buena selectividad y un bajo límite de detección es particularmente notable {svg_1}.
Desarrollo de Tinta Anti-Falsificación
El compuesto se ha incorporado a nanopartículas de sílice para crear tinta anti-falsificación a base de agua. Esta aplicación aprovecha sus propiedades luminiscentes, proporcionando una solución anti-falsificación robusta para billetes comerciales, envases de productos básicos de alta calidad y etiquetas {svg_2}.
Estudio de Micelas Inversas
En el estudio de micelas inversas, el ácido 1-pirensulfónico se ha utilizado para investigar la migración intermicelar de reactivos y para estimar el número de micelas por clúster. Esta investigación es crucial para comprender el comportamiento de las micelas en varios procesos químicos {svg_3}.
Síntesis de Polímeros Conductivos
El compuesto sirve como tensioactivo y dopante en la síntesis de micropuntos y nanohilos de polipirrol. Estos polímeros conductores tienen aplicaciones potenciales en electrónica y ciencia de materiales {svg_4}.
Actividad Fotocatalítica para la Producción de Hidrógeno
El ácido 1-pirensulfónico se ha utilizado para funcionalizar la superficie del óxido de grafeno, que, en combinación con otros compuestos, exhibe una excelente actividad fotocatalítica. Esto es particularmente significativo para la producción de hidrógeno, una fuente de energía limpia {svg_5}.
Estudios de Extinción de Fluorescencia
La fluorescencia del ácido 1-pirensulfónico puede ser extinguida por varias sustancias, incluidos los iones férricos y los compuestos nitroaromáticos como el 2,4-dinitrotolueno (DNT) y el trinitrotolueno (TNT). Esta propiedad es útil para estudiar la detección de explosivos en soluciones acuosas {svg_6}.
Mecanismo De Acción
Target of Action
1-Pyrenesulfonic acid, also known as Pyrene-1-sulfonic acid, primarily targets the surface of graphene oxide . It is used as a reactant to functionalize this surface .
Mode of Action
The compound interacts with its target, the graphene oxide surface, through a process of functionalization . This involves the addition of functional groups to the graphene oxide surface, which can alter its properties and behavior .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of graphene oxide nanohybrids . These nanohybrids have been shown to exhibit excellent photocatalytic activity, suggesting that 1-Pyrenesulfonic acid may influence pathways related to photocatalysis .
Result of Action
The primary result of 1-Pyrenesulfonic acid’s action is the production of graphene oxide nanohybrids with excellent photocatalytic activity . This suggests that the compound may have potential applications in areas such as energy production and environmental remediation .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 1-Pyrenesulfonic acid. For instance, the compound’s ability to function as a reactant in the synthesis of graphene oxide nanohybrids may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Direcciones Futuras
1-Pyrenesulfonic acid has potential applications in the field of photocatalysis . It can be used to synthesize graphene oxide nanohybrid materials that exhibit excellent photocatalytic activity for the production of hydrogen . This opens up new possibilities for the use of 1-Pyrenesulfonic acid in energy production and environmental remediation .
Análisis Bioquímico
Biochemical Properties
1-Pyrenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study protein-ligand interactions, enzyme activities, and cellular processes. The compound interacts with enzymes such as albumin, where it binds and moves within the protein structure . This interaction is crucial for understanding the dynamics of protein folding and function.
Cellular Effects
1-Pyrenesulfonic acid affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in polymer solar cells, 1-Pyrenesulfonic acid sodium salt enhances charge transport and conductivity, which can be extrapolated to its potential effects on cellular electrical properties . Additionally, its interaction with albumin suggests it may play a role in modulating protein functions within cells .
Molecular Mechanism
At the molecular level, 1-Pyrenesulfonic acid exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s fluorescent properties allow it to be used in studying enzyme kinetics and binding interactions. For example, its interaction with albumin involves binding within the protein, which can affect the protein’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyrenesulfonic acid can change over time. The compound is relatively stable, but its degradation can affect long-term studies. In in vitro studies, it has been observed that the compound maintains its fluorescent properties over extended periods, making it a reliable probe for long-term experiments
Dosage Effects in Animal Models
The effects of 1-Pyrenesulfonic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it may exhibit toxic effects, including potential disruptions in cellular functions and metabolic processes . It is essential to determine the threshold levels to avoid adverse effects in experimental settings.
Metabolic Pathways
1-Pyrenesulfonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in metabolic flux and metabolite levels is significant, particularly in the context of its use as a fluorescent probe. The compound’s interactions with metabolic enzymes can provide insights into the regulation of metabolic pathways and the effects of external compounds on cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Pyrenesulfonic acid is transported and distributed through interactions with transporters and binding proteins. Its polar sulfonate group facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This property is crucial for its use in studying intracellular processes and the localization of biomolecules.
Subcellular Localization
1-Pyrenesulfonic acid’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its activity and function, making it a valuable tool for studying subcellular processes .
Propiedades
IUPAC Name |
pyrene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBKMWCBFOUHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181186 | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26651-23-0 | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26651-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026651230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00181186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



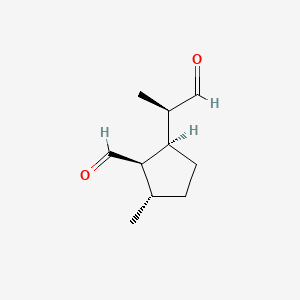
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)
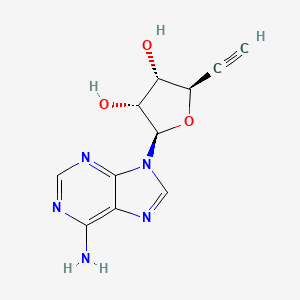

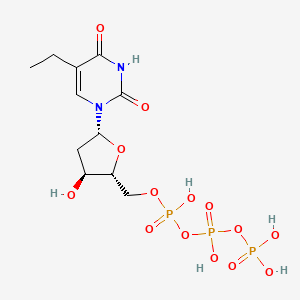

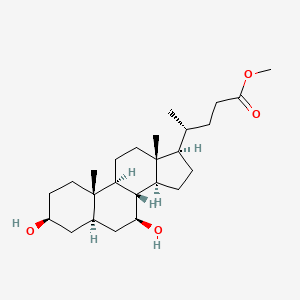
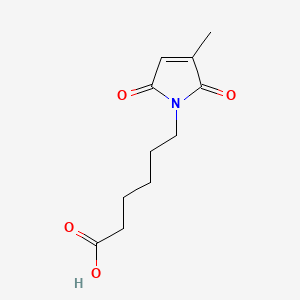

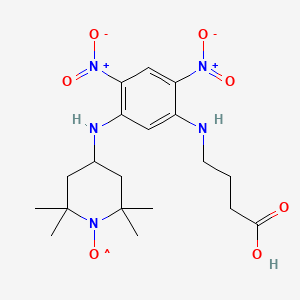
![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)
